3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide 3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15765162
InChI: InChI=1S/C11H16N6O/c1-7-4-8(16(2)14-7)6-13-10-5-9(11(12)18)17(3)15-10/h4-5H,6H2,1-3H3,(H2,12,18)(H,13,15)
SMILES:
Molecular Formula: C11H16N6O
Molecular Weight: 248.28 g/mol

3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide

CAS No.:

Cat. No.: VC15765162

Molecular Formula: C11H16N6O

Molecular Weight: 248.28 g/mol

* For research use only. Not for human or veterinary use.

3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide -

Specification

Molecular Formula C11H16N6O
Molecular Weight 248.28 g/mol
IUPAC Name 5-[(2,5-dimethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide
Standard InChI InChI=1S/C11H16N6O/c1-7-4-8(16(2)14-7)6-13-10-5-9(11(12)18)17(3)15-10/h4-5H,6H2,1-3H3,(H2,12,18)(H,13,15)
Standard InChI Key JKHFFNJIHIAJOA-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=C1)CNC2=NN(C(=C2)C(=O)N)C)C

Introduction

Nomenclature and Structural Identification

The systematic IUPAC name of the compound, 3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide, reflects its bifunctional pyrazole framework. Key structural elements include:

  • Pyrazole core 1: A 1,3-dimethyl-substituted pyrazole ring at position 5, linked via a methylene-amino (-CH2-NH-) group.

  • Pyrazole core 2: A 1-methyl-substituted pyrazole ring at position 5, functionalized with a carboxamide (-CONH2) group.

The molecular formula is C12H16N6O, with a calculated molecular weight of 260.30 g/mol. The SMILES notation is CC1=NN(C(=C1)CNC2=NN(C(=C2C(=O)N)C)C)C, illustrating the connectivity of substituents .

Synthesis and Manufacturing

The synthesis of this compound involves multi-step alkylation and amidation reactions. A plausible route, inferred from analogous pyrazole derivatives , proceeds as follows:

Key Synthetic Steps

  • Formation of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid:

    • Starting from 5-methylpyrazole, methylation at N1 and C3 positions is achieved using methyl iodide and a base like potassium carbonate .

    • Oxidation of the methyl group to a carboxylic acid via potassium permanganate (KMnO4) in acidic conditions .

  • Conversion to carboxamide:

    • The carboxylic acid intermediate reacts with thionyl chloride (SOCl2) to form the acyl chloride, followed by treatment with ammonium hydroxide to yield 1,3-dimethyl-1H-pyrazole-5-carboxamide .

  • Aminomethyl bridging:

    • The secondary amine group is introduced via reductive amination between 5-aminomethyl-1,3-dimethylpyrazole and 1-methyl-5-carboxamidepyrazole, using sodium cyanoborohydride (NaBH3CN) as a reducing agent.

Industrial-Scale Considerations

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

  • Yield Optimization: Continuous flow reactors improve reaction efficiency, achieving yields of 70–80% in large batches.

Molecular and Electronic Properties

Computational analyses of related pyrazole carboxamides provide insights into the compound’s physicochemical behavior:

PropertyValueMethod/Source
XLogP31.8Calculated via XLogP3
Hydrogen Bond Donors2Cactvs 3.4.6.11
Hydrogen Bond Acceptors5Cactvs 3.4.6.11
Rotatable Bonds4Cactvs 3.4.6.11
Polar Surface Area85.5 ŲChemAxon

The carboxamide group enhances water solubility compared to non-polar pyrazole analogs, with an estimated solubility of 12 mg/mL in water at 25°C .

Chemical Reactivity and Functionalization

The compound participates in reactions typical of pyrazoles and carboxamides:

Nucleophilic Substitution

  • The carboxamide’s NH2 group reacts with electrophiles (e.g., acyl chlorides) to form urea derivatives under mild conditions .

Metal Coordination

  • Pyrazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic applications.

Stability Profile

  • Thermal stability: Decomposition begins at 210°C (TGA data) .

  • Photostability: Stable under UV light (λ > 300 nm) for 48 hours .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator